molecular formula C18H12N2 B11861986 8,8'-Biquinoline CAS No. 51913-96-3

8,8'-Biquinoline

Cat. No.: B11861986
CAS No.: 51913-96-3
M. Wt: 256.3 g/mol
InChI Key: NCGTXVHJMVAXBB-UHFFFAOYSA-N
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Description

8,8’-Biquinoline is an organic compound with the molecular formula C18H12N2. It consists of two quinoline units connected at the 8th position. This compound is known for its ability to form complexes with various metals, making it a valuable ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8,8’-Biquinoline can be synthesized through several methods. One common approach involves the oxidative coupling of 8-aminoquinoline using oxidizing agents like potassium permanganate or ferric chloride . Another method includes the cyclization of 2-aminobenzylamine derivatives under specific conditions .

Industrial Production Methods: Industrial production of 8,8’-Biquinoline typically involves large-scale oxidative coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8,8’-Biquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8,8’-Biquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 8,8’-Biquinoline exerts its effects is primarily through its ability to chelate metal ions. This chelation can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, the binding of metal ions can interfere with metal-dependent enzymes and pathways, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness of 8,8’-Biquinoline: 8,8’-Biquinoline is unique due to its specific binding mode with metal ions, which can lead to the formation of highly stable and reactive complexes. Its ability to undergo various chemical modifications also makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

51913-96-3

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

IUPAC Name

8-quinolin-8-ylquinoline

InChI

InChI=1S/C18H12N2/c1-5-13-7-3-11-19-17(13)15(9-1)16-10-2-6-14-8-4-12-20-18(14)16/h1-12H

InChI Key

NCGTXVHJMVAXBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=CC4=C3N=CC=C4)N=CC=C2

Origin of Product

United States

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